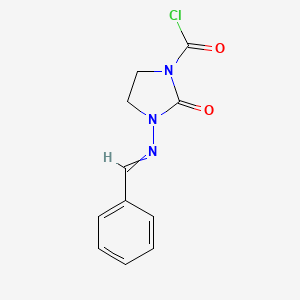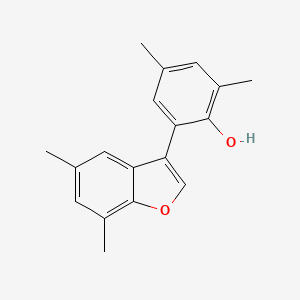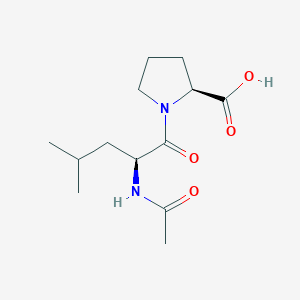![molecular formula C10H12N2O2S B14591689 2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine CAS No. 61076-31-1](/img/structure/B14591689.png)
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine is an organic compound that features an aziridine ring, a three-membered nitrogen-containing ring, substituted with a 3-nitrophenylsulfanyl group and two methyl groups. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine typically involves the reaction of 2,2-dimethylaziridine with 3-nitrobenzenethiol under basic conditions. The reaction proceeds through the nucleophilic attack of the thiol on the aziridine ring, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The aziridine ring can be opened by nucleophiles, leading to the formation of amines.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or peracids.
Reduction: Typical reagents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Reduction of the nitro group yields 2,2-dimethyl-1-[(3-aminophenyl)sulfanyl]aziridine.
Reduction: Ring-opening reactions yield various amines depending on the nucleophile used.
Substitution: Substitution reactions yield derivatives with different functional groups replacing the sulfanyl group.
科学研究应用
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme mechanisms involving aziridine substrates.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers and other materials through ring-opening polymerization.
作用机制
The mechanism of action of 2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine involves its high reactivity due to the strained aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The nitro group can also participate in redox reactions, adding to the compound’s versatility.
相似化合物的比较
Similar Compounds
Aziridine: The parent compound with no substituents.
2,2-Dimethylaziridine: Lacks the 3-nitrophenylsulfanyl group.
3-Nitrophenylaziridine: Lacks the dimethyl substitution on the aziridine ring.
Uniqueness
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine is unique due to the combination of the aziridine ring, the 3-nitrophenylsulfanyl group, and the dimethyl substitution
属性
CAS 编号 |
61076-31-1 |
|---|---|
分子式 |
C10H12N2O2S |
分子量 |
224.28 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-(3-nitrophenyl)sulfanylaziridine |
InChI |
InChI=1S/C10H12N2O2S/c1-10(2)7-11(10)15-9-5-3-4-8(6-9)12(13)14/h3-6H,7H2,1-2H3 |
InChI 键 |
WNMNZULUVWUTDV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN1SC2=CC=CC(=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)
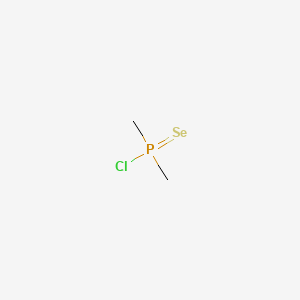

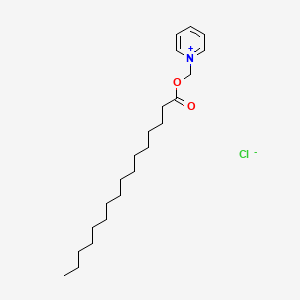
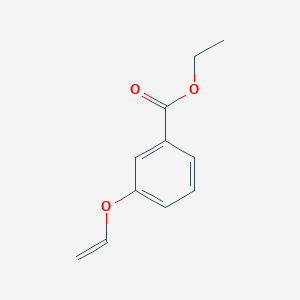
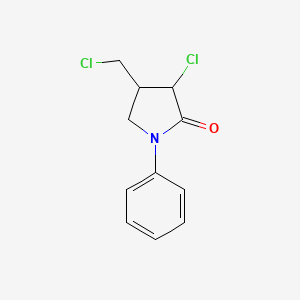
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)
